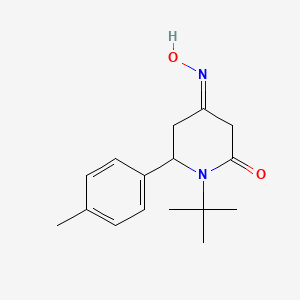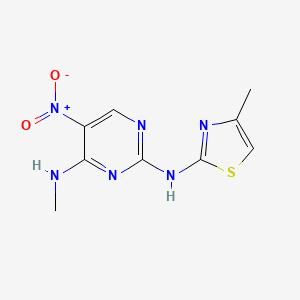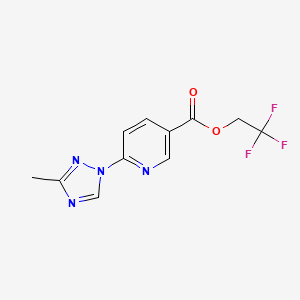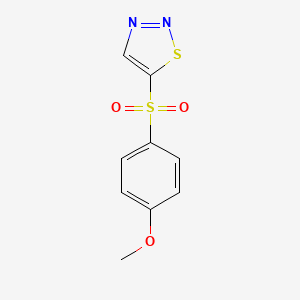![molecular formula C10H10N4O B3134636 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide CAS No. 400081-71-2](/img/structure/B3134636.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide
Descripción general
Descripción
This compound, with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol, is known for its unique structure and promising biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the microwave-mediated synthesis and the potential for late-stage functionalization suggest that it could be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper acetate for cycloaddition reactions and various oxidizing agents for the synthesis of substituted derivatives . The reaction conditions often involve mild temperatures and environmentally friendly solvents, aligning with green chemistry principles .
Major Products Formed: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
It exhibits numerous biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, the compound’s unique structure and reactivity make it valuable in the development of new therapeutic agents and as a tool in chemical biology research .
Mecanismo De Acción
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . By binding to these targets, the compound modulates their activity, leading to therapeutic effects in the treatment of various diseases .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide include other triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities .
Uniqueness: What sets this compound apart is its specific combination of a triazolo[1,5-a]pyridine core with a cyclopropanecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(7-3-4-7)13-8-2-1-5-14-9(8)11-6-12-14/h1-2,5-7H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDVHDWVRFPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CN3C2=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)



![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)

![Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B3134654.png)


